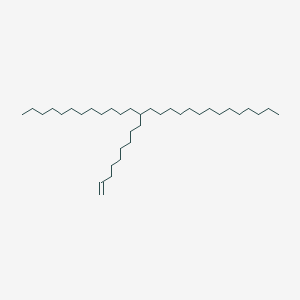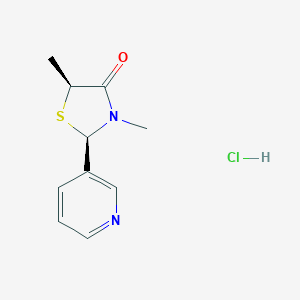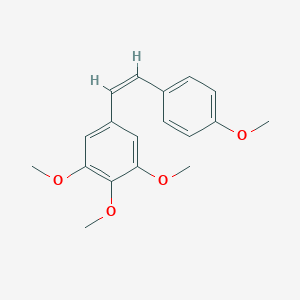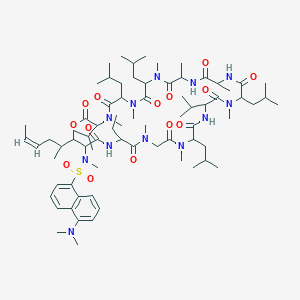
Alkenes, C24-54-branched and linear alpha-
Übersicht
Beschreibung
“Alkenes, C24-54-branched and linear alpha-” is a class of alkenes that have a carbon chain length ranging from 24 to 54 . They are composed of carbon and hydrogen atoms with a carbon-carbon double bond . The structure can be both linear and branched . They are used as raw materials in the industry, particularly in the production of plastics, synthetic rubber, and detergents .
Synthesis Analysis
Industrially, linear alpha olefins like “Alkenes, C24-54-branched and linear alpha-” are commonly manufactured by two main routes: oligomerization of ethylene and by Fischer–Tropsch synthesis followed by purification . Another route to linear alpha olefins which has been used commercially on a small scale is dehydration of alcohols .Molecular Structure Analysis
The molecular formula of “Alkenes, C24-54-branched and linear alpha-” is C36H72 . The molecule contains a total of 107 bonds, including 35 non-H bonds, 1 multiple bond, 32 rotatable bonds, and 1 double bond .Chemical Reactions Analysis
Alkenes are unsaturated compounds, which makes them highly reactive. Most of these chemical reactions occur at the Carbon-Carbon double bonds . This makes alkenes far more reactive than alkanes .Physical And Chemical Properties Analysis
The density of “Alkenes, C24-54-branched and linear alpha-” is 0.816g/cm^3 . It has a boiling point of 561.2°C at 760 mmHg . The refractive index is 1.457 . The flash point is 381.8°C . The vapour pressure is 4.77E-12mmHg at 25°C .Wissenschaftliche Forschungsanwendungen
Catalysis and Synthesis of Alkylindoles : Alkenes are used in iridium-catalyzed C-H bond alkylation of indoles, producing 2-alkylindoles selectively. This process allows for the synthesis of linear or branched alkylindoles based on the directing group used, highlighting the versatility of alkenes in synthesis (Pan, Ryu, & Shibata, 2012).
Alkane and Ether Co-Homologation : Alkenes are involved in the co-homologation of alkanes with dimethyl ether, producing larger branched alkanes. This process is enhanced by adamantane, a hydride transfer co-catalyst, which allows activation of C-H bonds in alkanes at lower temperatures (Simonetti, Ahn, & Iglesia, 2011).
Oligomerization to Isohexenes : The oligomerization of ethylene, a process of considerable industrial interest, leads to the formation of linear and branched alkenes. This is particularly relevant for producing components like high-octane additives for motor fuel (Kondo et al., 2010).
Physisorption and Chemisorption Studies : Research on the sorption of alkenes in zeolites provides insights into physisorption and chemisorption mechanisms, which are essential for understanding catalytic processes and material science applications (De Moor, Reyniers, & Marin, 2009).
Production of Linear Alpha Olefins : Linear alpha olefins, derived from biomass such as unsaturated fatty acids, are produced through ethenolysis. These olefins are crucial in manufacturing surfactants and polymers like linear low-density polyethylene (LLDPE) (Van Der Klis et al., 2012).
Rhodium-Aluminum Catalyzed Alkylation : Alkenes are used in the selective alkylation of pyridines, showcasing their role in the development of novel catalytic systems and organic synthesis processes (Hara et al., 2021).
Hydrogen Atom Reactions with Alkenes : The reactions of hydrogen atoms with alkenes, both linear and branched, are studied for their implications in chemical kinetics and combustion processes (Power, Somers, Nagaraja, & Curran, 2021).
Eigenschaften
IUPAC Name |
13-non-8-enylheptacosane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H72/c1-4-7-10-13-16-18-20-21-23-26-29-32-35-36(33-30-27-24-15-12-9-6-3)34-31-28-25-22-19-17-14-11-8-5-2/h6,36H,3-5,7-35H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZIVHFFCFMBJFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC(CCCCCCCCCCCC)CCCCCCCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H72 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70880614 | |
| Record name | 13-(Non-8-en-1-yl)heptacosane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70880614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
505.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; Other Solid | |
| Record name | Alkenes, C24-54-branched and linear .alpha.- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
13-Non-8-enylheptacosane | |
CAS RN |
131459-42-2 | |
| Record name | Alkenes, C24-54-branched and linear .alpha.- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Alkenes, C24-54-branched and linear α | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.033 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B236993.png)
![3-chloro-N-[2-methoxy-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B236994.png)

![N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2-phenylsulfanylacetamide](/img/structure/B237005.png)
![N-[4-methyl-3-(2-naphthoylamino)phenyl]-2-furamide](/img/structure/B237022.png)
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-N'-(phenylacetyl)thiourea](/img/structure/B237024.png)
![Dimethyl 5-({[(2-methoxy-3-methylbenzoyl)amino]carbothioyl}amino)isophthalate](/img/structure/B237027.png)


![N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]biphenyl-4-carboxamide](/img/structure/B237042.png)
![N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-4-isopropylbenzamide](/img/structure/B237055.png)
![[(2R,3R,4R,5R)-2-[[(3R)-2,2-difluoro-3-hydroxytetradecanoyl]amino]-5,6-dihydroxy-1-oxo-4-phosphonooxyhexan-3-yl] (3R)-3-tetradecanoyloxytetradecanoate](/img/structure/B237058.png)
![N-{2-[4-(diethylamino)-2-methylphenyl]-6-methyl-2H-benzotriazol-5-yl}-5-nitrofuran-2-carboxamide](/img/structure/B237066.png)